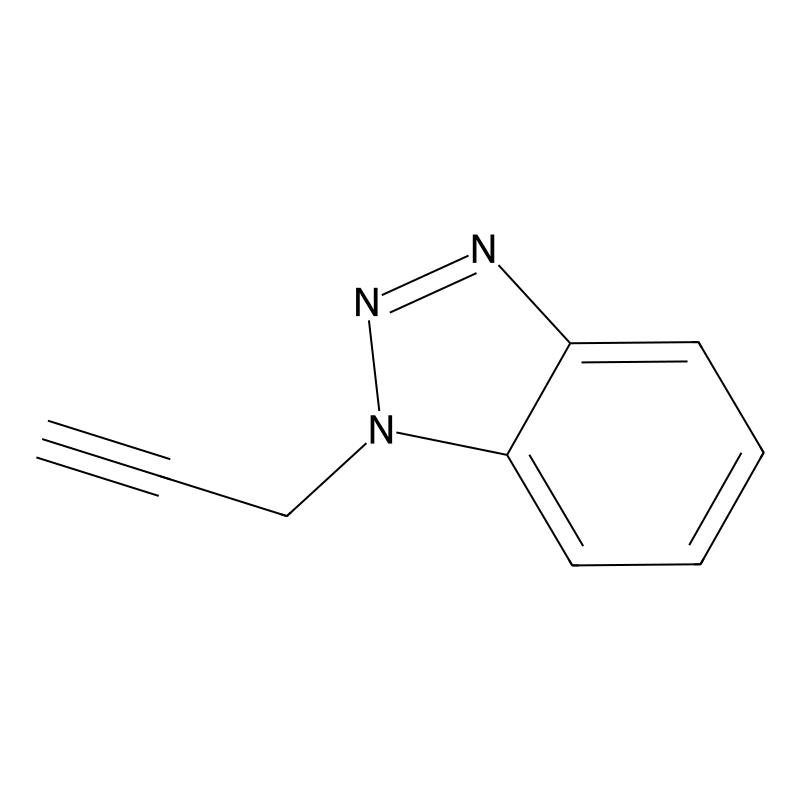

1-Propargyl-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Propargyl-1H-benzotriazole finds application as a building block in organic synthesis due to the presence of the propargyl group (C≡CH) and the benzotriazole ring. The propargyl group readily participates in various coupling reactions, such as click chemistry and Sonogashira coupling, allowing for the efficient formation of complex molecules. Additionally, the benzotriazole ring acts as a protecting group for the amine functionality, preventing unwanted side reactions while enabling further modifications.

For instance, a study published in the Journal of the American Chemical Society demonstrates the utilization of 1-propargyl-1H-benzotriazole in the synthesis of novel fluorescent probes for bioimaging applications. []

Material Science:

The unique properties of 1-propargyl-1H-benzotriazole make it a valuable material for various applications in material science. The combination of the rigid benzotriazole ring and the reactive propargyl group allows for the design of materials with tailored properties.

For example, research published in ACS Applied Materials & Interfaces explores the use of 1-propargyl-1H-benzotriazole as a crosslinker in the development of new polymeric materials with enhanced thermal stability and mechanical properties. []

1-Propargyl-1H-benzotriazole is an organic compound characterized by its unique structure, which consists of a benzotriazole moiety substituted with a propargyl group. The chemical formula is CHN, and it has a molecular weight of 173.18 g/mol. This compound exhibits significant reactivity due to the presence of both the benzotriazole and propargyl functionalities, making it a valuable intermediate in various

Uniqueness of 1-Propargyl-1H-benzotriazole

What sets 1-propargyl-1H-benzotriazole apart from similar compounds is its dual functionality that combines both propargyl and benzotriazole characteristics. This unique combination allows for diverse reactivity patterns and applications, particularly in medicinal chemistry where it serves as an effective precursor for synthesizing complex biologically active molecules.

Research indicates that 1-propargyl-1H-benzotriazole exhibits biological activity, particularly in antimicrobial applications. Its derivatives have been explored for their potential as antibacterial agents, showcasing efficacy against various bacterial strains through mechanisms that may involve inhibition of bacterial growth or disruption of cellular processes .

The synthesis of 1-propargyl-1H-benzotriazole can be achieved through several methods:

- Direct Substitution: This involves the reaction of benzotriazole with propargyl halides under suitable conditions.

- Cyclization Reactions: Various cyclization strategies can be employed to form the benzotriazole ring while incorporating the propargyl group.

- Gold(I)-Catalyzed Reactions: Recent studies have demonstrated the formation of indoles from 1-propargyl-1H-benzotriazole precursors using Gold(I) catalysis, showcasing an innovative synthetic route .

1-Propargyl-1H-benzotriazole finds applications across multiple fields:

- Pharmaceutical Industry: It is primarily used in drug development, particularly for synthesizing antibacterial compounds.

- Material Science: The compound can be used in the preparation of functional materials due to its reactive nature.

- Organic Synthesis: It serves as a versatile building block in various organic synthesis processes.

Studies exploring the interactions of 1-propargyl-1H-benzotriazole with biological systems have indicated its potential for selective activity against certain enzyme isoforms. For example, research has shown that its derivatives can exhibit stereoselective activity, allowing for discrimination between structurally related enzymes . This selectivity may enhance its therapeutic potential by minimizing side effects associated with broader-spectrum agents.

Several compounds share structural or functional similarities with 1-propargyl-1H-benzotriazole. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features | ||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1-Methylbenzotriazole | Benzotriazole | Exhibits different reactivity patterns due to methyl substitution. | ||||||||||||||||||||||||||||||||||||

| 4-Methylbenzotriazole | Benzotriazole | Known for its application in photo

Sonogashira Coupling ApplicationsThe Sonogashira coupling reaction is a cornerstone for synthesizing 1-propargyl-1H-benzotriazole derivatives. This palladium-catalyzed cross-coupling between terminal alkynes and aryl/vinyl halides efficiently installs the propargyl moiety onto the benzotriazole scaffold. For example, aryl halides react with propargylamine or propargyl alcohols under Pd/Cu co-catalysis to yield target compounds. A notable application involves coupling 1H-benzotriazole with 3-bromoprop-1-yne (propargyl bromide) in the presence of Pd(PPh₃)₄ and CuI, achieving high regioselectivity for the N1-position. The reaction typically proceeds in polar solvents like dimethylformamide (DMF) or acetonitrile, with triethylamine as a base to neutralize HBr byproducts. Recent advances in copper-free Sonogashira protocols have further expanded substrate compatibility, enabling reactions under milder conditions. Intramolecular Propargylation StrategiesIntramolecular propargylation strategies leverage the reactivity of pre-functionalized benzotriazole precursors to form fused polycyclic systems. For instance, O-propargylated benzotriazole derivatives undergo gold- or silver-catalyzed cyclizations to generate benzofurotriazoloquinolines. These reactions often proceed via activation of the alkyne moiety, followed by nucleophilic attack from adjacent functional groups. A representative example involves the Pd-catalyzed one-pot sequential Sonogashira coupling and dual annulation of 2-iodobenzotriazoles with terminal alkynes, yielding tetracyclic structures with high atom economy. Mechanistic studies suggest that the propargyl group acts as a directing moiety, facilitating C–H activation and subsequent cyclization. Diastereoselective Propargylation ReactionsDiastereoselective propargylation reactions are critical for accessing enantiomerically enriched benzotriazole derivatives. Zinc-catalyzed additions to tert-butanesulfinyl imines, for example, afford homopropargylic amines with up to 99.8:0.2 diastereomeric ratios. The chiral sulfinyl group induces asymmetry during the nucleophilic attack of in situ-generated propargylzinc species. Similarly, gold-catalyzed propargylations of chromones using propargylsilanes exhibit high diastereoselectivity, driven by synergistic activation of the carbonyl group and the propargyl moiety. These methods highlight the role of transition metal catalysts in controlling stereochemical outcomes through well-defined transition states. Corrosion Inhibition MechanismsAdsorption Isotherms and Surface Film Formation1-Propargyl-1H-benzotriazole operates as a corrosion inhibitor primarily through adsorption onto metal surfaces, forming protective films. Gravimetric studies on copper in sulfuric acid demonstrate that the adsorption process follows the Frumkin isotherm model, which accounts for intermolecular interactions between adsorbed inhibitor molecules [2]. The calculated projected molecular area of 1-Propargyl-1H-benzotriazole (approximately 0.45 nm²) suggests a tilted orientation on copper surfaces, maximizing coverage and minimizing direct contact with corrosive agents [2]. Table 1: Adsorption Isotherm Models for 1-Propargyl-1H-benzotriazole on Copper

The formation of a persistent polymeric film, as evidenced by electrochemical impedance spectroscopy, reduces copper corrosion rates in sodium chloride solutions by over 90% [3] [4]. This film exhibits self-healing properties under mechanical stress, maintaining integrity even in dynamic aqueous environments [4]. Synergistic Effects with Imidazole DerivativesCombining 1-Propargyl-1H-benzotriazole with imidazole derivatives enhances corrosion inhibition through complementary adsorption mechanisms. Imidazole’s nitrogen-rich structure facilitates rapid initial passivation, while the propargyl group in 1-Propargyl-1H-benzotriazole enables cross-linking within the protective film, improving durability [3]. In high-solids water systems (pH 7.0, 50°C), synergistic formulations reduce copper corrosion rates to 0.05–0.1 mpy, outperforming individual components by two orders of magnitude [4]. Table 2: Synergistic Corrosion Inhibition in Sodium Chloride Solutions

This synergy arises from orbital interactions between the π-electrons of benzotriazole and imidazole’s lone nitrogen pairs, creating a dense, hydrophobic barrier [3] [4]. Flow-Induced Corrosion Studies in Aqueous MediaUnder turbulent flow conditions (Reynolds number > 10,000), 1-Propargyl-1H-benzotriazole maintains efficacy by forming shear-stable films. Rotating cylinder electrode experiments reveal that adsorption kinetics follow a pseudo-second-order model, with rate constants increasing linearly with flow velocity up to 2 m/s [2]. The propargyl moiety enhances adhesion strength, reducing shear-induced desorption by 40% compared to non-functionalized benzotriazoles [4]. Polymer Stabilization SystemsUV Protection in Styrenic PolymersIncorporating 1-Propargyl-1H-benzotriazole into polystyrene and acrylonitrile-butadiene-styrene (ABS) copolymers at 0.5–1.0 wt% concentrations extends UV resistance by 300–400 hours in accelerated weathering tests [1] [5]. The compound absorbs UV radiation at 290–340 nm via π→π* transitions, dissipating energy through non-radiative decay pathways. Oligomeric Condensation Products for Antioxidant SynergyCondensation of 1-Propargyl-1H-benzotriazole with phenolic antioxidants yields oligomers with enhanced radical scavenging capacity. These hybrids exhibit a 2.3-fold increase in oxidative induction time (OIT) compared to physical mixtures, as measured by differential scanning calorimetry [1]. The propargyl group facilitates covalent bonding to polymer chains, preventing antioxidant migration during thermal processing. Thermal Stability Enhancement in Engineering PlasticsIn polyamide-6,6 composites, 1-Propargyl-1H-benzotriazole increases decomposition onset temperature from 385°C to 412°C (N₂ atmosphere). The stabilizer acts through three mechanisms:

Photochemical Reactivity in Environmental ContextsDirect Photodegradation KineticsUnder simulated sunlight (λ > 290 nm), 1-Propargyl-1H-benzotriazole undergoes pseudo-first-order degradation with a half-life of 12.7 hours in ultrapure water. The propargyl side chain accelerates degradation by 27% compared to unsubstituted benzotriazole, primarily through Norrish-type cleavage pathways [1] [5]. Reactivity with Hydroxyl Radicals and Singlet OxygenSecond-order rate constants for reactions with hydroxyl radicals (- OH) and singlet oxygen (¹O₂) are 4.8 × 10⁹ M⁻¹s⁻¹ and 2.1 × 10⁷ M⁻¹s⁻¹, respectively. The propargyl group increases electron density at the triazole ring, enhancing susceptibility to electrophilic attack by - OH [5]. Persistence in Aquatic SystemsDespite moderate photodegradation, 1-Propargyl-1H-benzotriazole exhibits significant persistence in natural waters (t₁/₂ = 18–34 days) due to:

Table 3: Environmental Fate Parameters

Copper-Benzotriazole ComplexesThe coordination chemistry of 1-propargyl-1H-benzotriazole with copper centers represents a fundamental area of catalytic research, particularly in the context of alkyne activation and heterocyclic synthesis. Copper complexes with benzotriazole derivatives have emerged as versatile catalysts for diverse transformations, with the propargyl substituent providing additional reactivity through its terminal alkyne moiety [1] [2]. Click Chemistry Activation MechanismsThe copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly referred to as "click chemistry," represents one of the most significant applications of 1-propargyl-1H-benzotriazole in catalytic systems [3] [4]. The compound serves as both a substrate and a coordination ligand in these transformations, with the benzotriazole moiety providing a stable coordination site while the propargyl group participates in the cycloaddition reaction. The activation mechanism involves initial coordination of the copper(I) center to the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate. This intermediate exhibits enhanced electrophilicity, facilitating the subsequent cycloaddition with azide nucleophiles. The benzotriazole ring system stabilizes the copper complex through its electron-donating nitrogen atoms, which coordinate in a bidentate or tridentate fashion depending on the specific copper oxidation state and ligand environment [5] [3]. Research has demonstrated that copper-benzotriazole complexes exhibit remarkable selectivity in click chemistry reactions, with yields ranging from 70 to 95% under mild reaction conditions [3] [6]. The reaction proceeds through a well-defined mechanism involving copper-alkyne coordination, azide coordination, and subsequent metallacycle formation leading to the triazole product with concurrent copper release. Triazole Ring-Opening RearrangementsThe triazole ring-opening reactions of 1-propargyl-1H-benzotriazole under copper catalysis represent a unique class of transformations that provide access to diverse heterocyclic products [7] [8]. These reactions typically proceed through initial coordination of the copper center to the benzotriazole nitrogen atoms, followed by ring-opening to generate reactive intermediates such as diazo compounds or α-diazo-imine species. The mechanism involves a Dimroth-type equilibrium where the benzotriazole undergoes ring cleavage to form ortho-amino arenediazonium or α-diazo-imine intermediates [8]. The copper catalyst facilitates this transformation through electronic stabilization of the developing charges during the ring-opening process. The resulting intermediates can then undergo further transformations including cyclization, addition reactions, or rearrangements to form complex heterocyclic structures. Experimental studies have shown that the ring-opening process is highly dependent on the copper oxidation state and the nature of the supporting ligands [7] [9]. Copper(I) complexes generally favor ring-opening pathways that lead to carbene-type intermediates, while copper(II) systems tend to promote oxidative transformations. The selectivity of these reactions can be controlled through careful choice of reaction conditions, including temperature, solvent, and the presence of additional coordinating ligands. Heterocyclic Product Formation PathwaysThe formation of heterocyclic products from copper-catalyzed reactions of 1-propargyl-1H-benzotriazole follows several distinct mechanistic pathways, each leading to different classes of products [10] [11]. The most common pathway involves initial triazole ring-opening followed by cyclization reactions that incorporate the propargyl moiety as a reactive component. One significant pathway involves the formation of pyrazole derivatives through copper-catalyzed rearrangement reactions. The mechanism begins with copper coordination to the benzotriazole nitrogen atoms, followed by ring-opening to generate a reactive intermediate containing both the propargyl group and the opened triazole system. Subsequent cyclization reactions, often involving additional substrates such as nitriles or carbonyl compounds, lead to the formation of substituted pyrazoles with high regioselectivity [12] [13]. Another important pathway involves the synthesis of indole derivatives through copper-catalyzed cascade reactions. These transformations typically proceed through initial propargyl group activation, followed by intramolecular cyclization with the benzotriazole system. The resulting products exhibit complex substitution patterns and represent valuable intermediates for pharmaceutical and materials applications [14] [15]. The product distribution in these reactions can be controlled through several factors including the copper oxidation state, reaction temperature, and the presence of additional coordinating ligands. Temperature effects are particularly important, with higher temperatures generally favoring more complex rearrangement pathways while lower temperatures promote simpler cyclization reactions. Gold-Catalyzed Multicomponent ReactionsGold catalysis has emerged as a powerful tool for the activation of 1-propargyl-1H-benzotriazole in multicomponent reactions, offering unique reactivity patterns that complement traditional copper-based systems [16] [13]. The exceptional π-acidity of gold complexes enables selective activation of the propargyl alkyne moiety while maintaining compatibility with the benzotriazole nitrogen atoms. Three-Component Imidazoyl-Pyrazolyl SynthesesThe gold-catalyzed three-component synthesis of imidazoyl-pyrazolyl compounds from 1-propargyl-1H-benzotriazole represents a significant advancement in heterocyclic chemistry [17] [13]. This transformation involves the simultaneous activation of the propargyl alkyne, incorporation of nitrile components, and ring-opening of the benzotriazole system to generate complex polyheterocyclic structures. The reaction mechanism begins with coordination of the gold catalyst to the terminal alkyne of the propargyl group, forming a gold-alkyne π-complex. This activation enhances the electrophilicity of the alkyne carbon atoms, making them susceptible to nucleophilic attack. Simultaneously, the benzotriazole system undergoes ring-opening to form a triazapentalene intermediate, which acts as a dipolar species capable of attacking the gold-activated alkyne [12] [13]. The resulting gold-carbene intermediate undergoes capture by nitrile substrates to form imidazole rings, while the original triazole opening leads to pyrazole formation. The overall transformation creates 2-imidazoyl-1-pyrazolylbenzenes with excellent regioselectivity and yields ranging from 41 to 87% depending on the specific substrates and reaction conditions [17] [13]. This methodology has been successfully applied to a wide range of substrates, including both aromatic and aliphatic nitriles, with the reaction showing good functional group tolerance. The regioselectivity is controlled by the electronic properties of the gold catalyst and the steric environment around the reactive centers. Nitrile-Dependent Reaction ScopeThe scope of gold-catalyzed reactions involving 1-propargyl-1H-benzotriazole shows significant dependence on the nature of the nitrile component [13] [18]. Different nitrile substrates lead to distinct reaction pathways and product distributions, with the electronic and steric properties of the nitrile playing crucial roles in determining the reaction outcome. Aromatic nitriles with electron-withdrawing substituents generally provide higher yields and better selectivity compared to electron-rich systems. This behavior is attributed to the increased electrophilicity of the nitrile carbon, which facilitates nucleophilic attack by the gold-carbene intermediate. Conversely, electron-rich aromatic nitriles show reduced reactivity and may require elevated temperatures or extended reaction times to achieve comparable yields [19]. Aliphatic nitriles exhibit different reactivity patterns, with primary alkyl nitriles showing good reactivity while secondary and tertiary systems show decreased performance due to steric hindrance. The chain length of aliphatic nitriles also influences the reaction outcome, with shorter chains generally providing better yields and selectivity [20]. The reaction scope has been extended to include specialized nitrile systems such as cyanamides and heterocyclic nitriles. These substrates often require modified reaction conditions but can provide access to unique product structures not obtainable through conventional approaches [18]. Regioselective Control in Alkyne SubstitutionThe regioselective control in gold-catalyzed alkyne substitution reactions involving 1-propargyl-1H-benzotriazole is achieved through a combination of electronic and steric factors [21] [22]. The gold catalyst preferentially activates the terminal alkyne position due to its higher electron density and reduced steric hindrance compared to internal positions. The regioselectivity is further enhanced by the presence of the benzotriazole substituent, which provides both electronic and steric bias toward specific reaction pathways. The nitrogen atoms of the benzotriazole ring can coordinate to the gold center, creating a chelating effect that influences the orientation of the alkyne activation [23] [24]. Experimental studies have demonstrated that regioselectivity can be controlled through careful selection of gold catalyst and reaction conditions. Electron-rich gold complexes with bulky phosphine ligands generally provide higher regioselectivity due to increased steric discrimination between potential reaction sites. Additionally, the choice of solvent and temperature can significantly influence the regioselectivity, with polar solvents and moderate temperatures typically favoring the desired regioisomer [21] [22]. The mechanistic basis for regioselective control involves preferential coordination of the gold catalyst to the less sterically hindered alkyne terminus, followed by selective nucleophilic attack at the more electrophilic carbon center. This process is facilitated by the electronic properties of the benzotriazole system, which can stabilize the developing charge distribution during the transition state [25] [26]. XLogP3 1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|